molecular formula C29H29FN2O4 B12019585 (4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione

Cat. No.: B12019585
M. Wt: 488.5 g/mol
InChI Key: UOWONNOGKCGEHK-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyloxy, methylbenzoyl, dimethylaminoethyl, fluorophenyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.

    Introduction of the methylbenzoyl group: This step involves the acylation of the intermediate compound with a methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the dimethylaminoethyl group: This is done through a nucleophilic substitution reaction using a dimethylaminoethyl halide.

    Incorporation of the fluorophenyl group: This step involves a coupling reaction with a fluorophenyl boronic acid derivative using a palladium catalyst.

    Formation of the pyrrol-2-one ring: The final step involves cyclization of the intermediate compound under acidic or basic conditions to form the pyrrol-2-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The benzyloxy and dimethylaminoethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Coupling Reactions: The fluorophenyl group can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (Hydrogen) with a metal catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

    Coupling: Palladium catalysts, boronic acids, halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-CHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-METHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

The uniqueness of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C29H29FN2O4

Molecular Weight

488.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29FN2O4/c1-19-17-22(11-14-24(19)36-18-20-7-5-4-6-8-20)27(33)25-26(21-9-12-23(30)13-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+

InChI Key

UOWONNOGKCGEHK-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)OCC4=CC=CC=C4

Origin of Product

United States

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